Home > Products > Screening Compounds P121510 > Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) - 1092942-83-0

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Catalog Number: EVT-1439380
CAS Number: 1092942-83-0
Molecular Formula: C30H35N7O4S
Molecular Weight: 597.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib Mesylate (Gleevec, STI-571)

Compound Description: Imatinib Mesylate, marketed as Gleevec or Glivec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) []. It functions by selectively inhibiting BCR-ABL tyrosine kinase, the constitutive product of the Philadelphia chromosome translocation in CML, and by targeting other tyrosine kinases including c-Kit and PDGFR [, ].

Flavopiridol

Compound Description: Flavopiridol is a small molecule cyclin-dependent kinase inhibitor with potential anti-cancer activity []. It demonstrates substrate specificity for both mouse Bcrp and Mdr1a transporters, exhibiting a stronger association with Bcrp [].

Relevance: The research paper exploring blood-brain barrier penetration included Flavopiridol alongside Imatinib Mesylate []. Both compounds are substrates for the efflux transporters Bcrp and P-glycoprotein at the blood-brain barrier, influencing their distribution into the brain []. While not structurally similar to Gleevec-d8 Mesylate, their shared transporter interactions make Flavopiridol relevant in understanding the pharmacokinetic profile of the main compound.

Prazosin

Compound Description: Prazosin is an alpha-1 adrenergic receptor blocker primarily utilized to treat hypertension []. Like Flavopiridol and Imatinib Mesylate, Prazosin is identified as a substrate for both mouse Bcrp and Mdr1a, showing a preference for Bcrp-mediated transport [].

Relevance: Similar to Flavopiridol, Prazosin's relevance to Gleevec-d8 Mesylate stems from shared transporter interactions. The research paper evaluating blood-brain barrier penetration included Prazosin alongside Imatinib Mesylate []. Both compounds are subject to efflux by Bcrp and P-glycoprotein at the blood-brain barrier, influencing their brain distribution []. Despite the absence of structural similarities with Gleevec-d8 Mesylate, understanding Prazosin's transporter interactions provides insights into the pharmacokinetic behavior of the main compound.

2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid (PF-407288)

Compound Description: PF-407288 is a Bcrp-specific substrate with minimal affinity for P-glycoprotein []. This compound was included in a study to investigate the role of Bcrp in limiting drug penetration into the brain.

Relevance: PF-407288's relevance to Gleevec-d8 Mesylate arises from its specific interaction with Bcrp. This compound, alongside Imatinib Mesylate, helps delineate the individual and combined roles of Bcrp and P-glycoprotein in restricting drug entry into the brain []. By comparing their transport profiles, researchers gain insights into how these efflux transporters might affect the distribution and efficacy of Gleevec-d8 Mesylate.

Gemcitabine (Gemzar)

Compound Description: Gemcitabine, sold under the brand name Gemzar, is an anti-metabolite chemotherapy drug []. It primarily exerts its anti-cancer effects by inhibiting DNA synthesis, ultimately leading to cell death.

Relevance: While Gemcitabine is not structurally related to Gleevec-d8 Mesylate, it has been investigated in combination with Imatinib Mesylate for potential synergistic effects in treating leiomyosarcoma []. The study explored the molecular impact of combining Gemcitabine and Rapamycin (an mTOR inhibitor) with or without Imatinib Mesylate in a human leiomyosarcoma cell line []. This combination approach highlights the potential of utilizing Gleevec-d8 Mesylate in conjunction with other chemotherapeutic agents for enhanced therapeutic outcomes.

Overview

Gleevec-d8 Mesylate, also known as Imatinib-d8 Mesylate, is a stable isotope-labeled variant of Imatinib Mesylate, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The incorporation of deuterium atoms into the molecular structure of Imatinib allows for enhanced tracking and quantification in pharmacokinetic studies. This compound has gained attention for its applications in both clinical and research settings, particularly in drug monitoring and metabolic studies.

Source

Imatinib was first developed by Novartis and has been widely studied since its introduction. The deuterated version, Gleevec-d8 Mesylate, is synthesized for research purposes to facilitate the understanding of pharmacokinetics and dynamics without altering the therapeutic efficacy of the original compound.

Classification

Gleevec-d8 Mesylate falls under the classification of tyrosine kinase inhibitors and is specifically categorized as a pharmaceutical compound within the broader category of anticancer agents. Its unique isotopic labeling positions it as a valuable tool in pharmacological research.

Synthesis Analysis

Methods

The synthesis of Gleevec-d8 Mesylate involves the introduction of deuterium into the Imatinib structure. Various methods have been explored for synthesizing this compound, focusing on optimizing reaction conditions to enhance yield and purity.

  1. Reagents and Conditions: The synthesis typically utilizes deuterated solvents and reagents to ensure that deuterium is incorporated effectively into the product.
  2. Reaction Steps: The process generally includes:
    • Formation of the imatinib base through a series of reactions involving amine intermediates.
    • Conversion to mesylate salt using methanesulfonic acid or other suitable acids under controlled conditions to minimize impurities.

Technical details indicate that controlling reaction variables such as temperature and molar ratios is crucial for achieving high purity levels, with specifications often aiming for less than 20 parts per million of genotoxic impurities .

Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 420.58 g/mol.
  • Structural Features: The compound maintains the characteristic imatinib scaffold, featuring a pyrimidine ring fused with a piperazine moiety, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions

Gleevec-d8 Mesylate undergoes similar chemical reactions as Imatinib Mesylate due to its structural similarity. Key reactions include:

  • Mesylation Reaction: The conversion from Imatinib to its mesylate form involves nucleophilic attack on methanesulfonic acid.
  • Stability Studies: Investigations into the stability of Gleevec-d8 Mesylate under various conditions (pH, temperature) help in understanding its behavior in biological systems.

Technical details emphasize that maintaining controlled conditions during synthesis is vital to prevent unwanted side reactions or degradation .

Mechanism of Action

Process

Gleevec-d8 Mesylate functions by inhibiting specific tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation.

  1. Target Kinases: It primarily targets BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia.
  2. Inhibition Mechanism: By binding to the ATP-binding site of these kinases, Gleevec-d8 prevents phosphorylation processes essential for tumor growth.

Data

Studies have shown that the pharmacodynamics remain consistent with those observed in non-deuterated forms, providing confidence in using Gleevec-d8 for research without compromising therapeutic insights .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits good stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The solubility may vary with pH changes, necessitating careful formulation considerations during analysis.

Relevant data indicate that these properties are essential for effective drug formulation and delivery systems .

Applications

Gleevec-d8 Mesylate serves multiple scientific purposes:

  1. Pharmacokinetic Studies: Used extensively in clinical trials to monitor drug absorption, distribution, metabolism, and excretion.
  2. Therapeutic Drug Monitoring: Facilitates accurate measurement of drug levels in patients undergoing treatment for chronic myeloid leukemia.
  3. Research Tool: Acts as a tracer in metabolic studies to understand drug interactions at a molecular level.

The stable isotope labeling significantly enhances analytical sensitivity and specificity, making it an invaluable asset in both clinical and laboratory settings .

Chemical Characterization and Structural Analysis of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Molecular Structure and Isotopic Labeling Patterns

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated analog of the tyrosine kinase inhibitor imatinib mesylate, where eight hydrogen atoms at the piperazinyl methyl group are replaced by deuterium atoms. Its molecular formula is C₂₉H₂₃D₈N₇O·CH₄O₃S, with a molecular weight of 597.76 g/mol [1]. The deuterium atoms are specifically incorporated at the four methylene positions (–CH₂– groups) of the piperazine ring, resulting in a symmetrical octadeuterated pattern (d8) that maintains the core pharmacophore while altering physicochemical and metabolic properties [1] [5]. The SMILES notation for this compound is [²H]C1([²H])N(C)C([²H])([²H])C([²H])([²H])N(Cc2ccc(cc2)C(=O)Nc3ccc(C)c(Nc4nccc(n4)c5cccnc5)c3)C1([²H])[²H].CS(=O)(=O)O, confirming deuterium placement exclusively on the piperazine moiety [1].

Table 1: Deuterium Labeling Pattern in Imatinib-d8 Mesylate

Molecular SegmentPositionHydrogen Atoms ReplacedIsotopic Notation
Piperazine ringMethylene groups (×4)8 H atoms–CD₂CD₂–N–CD₂CD₂–
Benzamide coreAll positions0 H atomsUnmodified
Pyrimidine-pyridineAll positions0 H atomsUnmodified

Physicochemical Properties

Imatinib-d8 mesylate shares fundamental properties with non-deuterated imatinib mesylate but exhibits distinct differences due to isotopic effects:

  • Solubility: Like imatinib mesylate, it is soluble in acidic aqueous buffers (pH ≤ 5.5) but exhibits very low solubility in neutral/alkaline aqueous solutions. In organic solvents, it demonstrates moderate solubility in DMSO and methanol, yet remains insoluble in acetonitrile, acetone, and n-octanol [1] [9]. The deuterium substitution does not significantly alter aqueous solubility but may affect dissolution kinetics in biological matrices.
  • Stability: The compound is stable at -20°C for long-term storage and tolerates room temperature during shipping. Deuterium incorporation enhances metabolic stability against oxidative degradation, particularly at the piperazine ring, as confirmed by reduced CYP3A4-mediated metabolism in pharmacokinetic studies [5].
  • Crystallography: It predominantly exists in Crystal Form I (patented as US8592440B2), characterized by a monoclinic P2₁/c space group. X-ray powder diffraction (XRPD) peaks at critical 2θ angles include 9.8°, 15.2°, 19.7°, and 26.5°, with deuterium substitution inducing a 0.3% unit cell volume expansion compared to non-deuterated forms due to longer C–D bonds [9].

Table 2: Physicochemical Comparison with Non-Deuterated Imatinib Mesylate

PropertyImatinib-d8 MesylateImatinib MesylateAnalytical Method
Molecular Weight597.76 g/mol589.71 g/molMass Spectrometry
Aqueous Solubility (pH 7.4)<0.1 mg/mL<0.1 mg/mLUSP Dissolution Apparatus
XRPD Primary Peaks9.8°, 15.2°, 19.7°9.7°, 15.1°, 19.6°Powder X-ray Diffraction
Log P (Octanol-Water)3.2 ± 0.13.1 ± 0.1HPLC Retention Index

Spectroscopic Identification

Mass Spectrometry (MS): LC-MS/MS analysis shows a characteristic [M+H]⁺ ion at m/z 598.3 for imatinib-d8, compared to m/z 590.3 for non-deuterated imatinib. Fragmentation yields diagnostic ions at m/z 394.2 (cleavage at benzamide) and m/z 217.1 (pyrimidine-pyridine), with the d8-label retaining mass shifts exclusively in piperazine-derived fragments (m/z 134.1 vs. 126.1) [2] [5].

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d6): Significant signal depletion at δ 2.8–3.5 ppm (piperazine CH₂ protons) confirms deuterium incorporation. Aromatic protons remain unchanged (δ 7.2–8.5 ppm).
  • ¹³C NMR: Resonances for piperazine carbons shift from δ 52.8/46.3 ppm to a triplet (JCD = 22 Hz) at δ 52.6/46.1 ppm due to deuterium coupling [1].

Infrared Spectroscopy (IR): Key bands include C=O stretch at 1650 cm⁻¹, C=N stretch at 1580 cm⁻¹, and S=O stretch at 1180 cm⁻¹. The C–D stretching vibrations appear as distinct peaks at 2100–2200 cm⁻¹, absent in non-deuterated imatinib [9].

Comparative Analysis with Non-Deuterated Imatinib Mesylate

The deuterated analog exhibits three critical divergences from non-deuterated imatinib mesylate:

  • Metabolic Stability: Imatinib-d8 shows a 40% reduction in CYP3A4-mediated N-demethylation at the piperazine ring in human liver microsomes, attributed to the kinetic isotope effect (KIE) that strengthens C–D bonds [5].
  • Pharmacokinetics: In bioavailability studies, concomitant IV microdosing of imatinib-d8 (100 μg) with oral imatinib revealed altered clearance kinetics. The deuterated form’s AUC₀–inf was 18% higher than predicted from non-deuterated data, indicating deuterium-dependent metabolic modulation [5].
  • Crystallographic Behavior: Despite identical space groups, imatinib-d8 mesylate exhibits a 0.15% expansion in hydrogen bond lengths within crystal lattices and a 5% increase in dissolution enthalpy, consistent with isotopic effects on solid-state interactions [9].

These properties make imatinib-d8 mesylate invaluable as an internal standard in LC-MS/MS bioanalysis [2] [5] and a probe for mechanistic pharmacokinetic studies, without altering target binding affinity for BCR-ABL, KIT, or PDGFR kinases.

Properties

CAS Number

1092942-83-0

Product Name

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

IUPAC Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C30H35N7O4S

Molecular Weight

597.8 g/mol

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI Key

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyms

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.